![molecular formula C15H10BrNO B1681158 2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro- CAS No. 76086-99-2](/img/structure/B1681158.png)
2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-
Overview
Description
“2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-” is a chemical compound that belongs to the class of organic compounds known as indolones . Indolones are compounds containing an indole moiety, which consists of a pyrrole ring fused to a ketone. This particular compound has a bromophenyl group attached to it .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, thiamine hydrochloride has been used as a recyclable organocatalyst for the synthesis of bis(indolyl)methanes, tris(indolyl)methanes, and 3,3-di(indol-3-yl)indolin-2-ones .Molecular Structure Analysis
The molecular structure of “2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-” is characterized by a three-carbon α, β-unsaturated carbonyl group connecting two aromatic or heteroaromatic rings . The molecular weight of a similar compound, 2H-Indol-2-one, 1,3-dihydro-, is 133.1473 .Scientific Research Applications
Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
-
Organic Chemistry : Indoles are used in multicomponent reactions for the synthesis of various heterocyclic compounds . This involves the incorporation of multiple fused heterocyclic scaffolds to achieve promising new heterocycles with chemical and biomedical relevance .
-
Pharmaceuticals : Indole derivatives have significant biological and pharmaceutical activities . For example, Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
-
Multicomponent Reactions : Indoles have been used in multicomponent reactions for the synthesis of various heterocyclic compounds . This involves the incorporation of multiple fused heterocyclic scaffolds to achieve promising new heterocycles with chemical and biomedical relevance .
-
Antiviral Activity : Some indole derivatives have shown antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Another example is 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
-
Anti-inflammatory Activity : Indole derivatives have also been found to possess anti-inflammatory properties .
-
Anticancer Activity : Some indole derivatives have shown anticancer activity. They have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
-
Electrophilic Substitution Reactions : Indoles can undergo electrophilic substitution reactions . This is a type of reaction where an electrophile replaces a hydrogen atom in an organic compound .
-
Reactions with Nucleophiles : Indoles can react with nucleophiles . This is a type of reaction where a nucleophile donates a pair of electrons to a molecule or ion to form a chemical bond .
-
Metalation of Indole : Indoles can undergo metalation, a process where a metal ion is added . This can be used to create new compounds with different properties .
-
Metal-Catalyzed Cross-Coupling Reactions : Indoles can be used in metal-catalyzed cross-coupling reactions . This is a type of reaction where two different organic compounds are joined together with the help of a metal catalyst .
-
Radical Reactions : Indoles can undergo radical reactions . This is a type of reaction where radicals, molecules or atoms with unpaired electrons, are involved .
-
Cycloaddition Reactions : Indoles can participate in cycloaddition reactions . This is a type of reaction where two or more unsaturated molecules (or parts of the same molecule) combine with the formation of a cyclic adduct in which two or more new bonds are formed .
properties
IUPAC Name |
3-[(4-bromophenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAOSTJXLBNFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Br)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359448 | |
| Record name | 2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro- | |
CAS RN |
76086-99-2 | |
| Record name | 2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



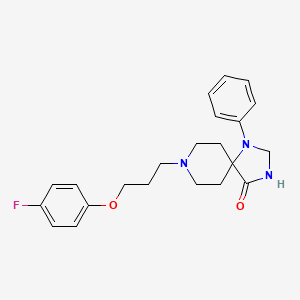
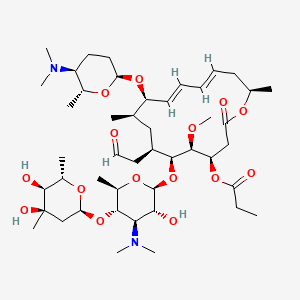

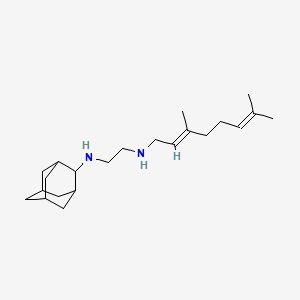
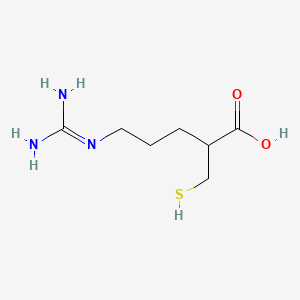
![4-[4-(7-chloro-4-oxo-6-sulfamoyl-2,3-dihydro-1H-quinazolin-2-yl)phenoxy]-1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B1681082.png)
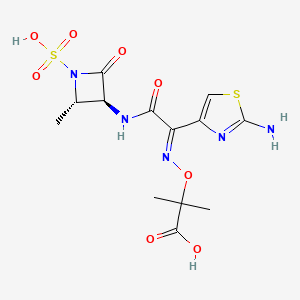
![N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B1681090.png)
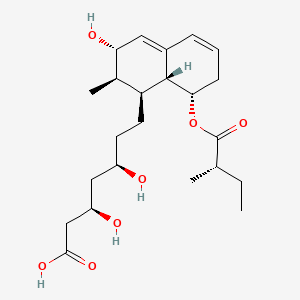
![tert-butyl N-[(2S)-1-[[(2S)-2-[[(2S,3R)-4-(benzylamino)-1-cyclohexyl-3-hydroxybutan-2-yl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681092.png)
![N-[(2S)-1-[[(2S)-2-[(3-cyclohexyl-1-dimethoxyphosphoryl-1-hydroxypropan-2-yl)amino]-4-methylpentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]cyclopentanecarboxamide](/img/structure/B1681093.png)
![(2S)-N-[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]amino]-4-methylpentanamide](/img/structure/B1681095.png)
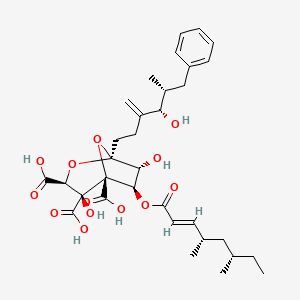
![2-chloro-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzamide](/img/structure/B1681098.png)